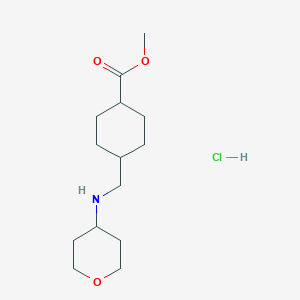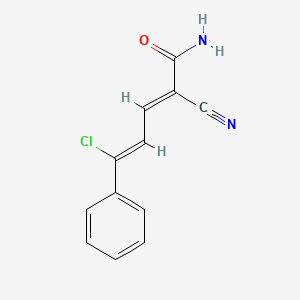
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a phenyl group, and a chloro substituent on a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-chloroprop-2-en-1-ol and phenylacetonitrile.
Oxidation and Olefination: The first step involves the oxidation of 3-chloroprop-2-en-1-ol to form a corresponding aldehyde, followed by olefination using reagents like barium manganate and ethyl (triphenyl-λ5-phosphanylidene)acetate.
Coupling Reaction: The resulting intermediate undergoes a coupling reaction with phenylacetonitrile under specific conditions to yield the desired this compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the conjugated diene system play crucial roles in these interactions, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acid: This compound shares a similar conjugated diene system but differs in its functional groups and overall structure.
Ethyl (2E,4Z)-deca-2,4-dienoate:
Propiedades
Fórmula molecular |
C12H9ClN2O |
|---|---|
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C12H9ClN2O/c13-11(9-4-2-1-3-5-9)7-6-10(8-14)12(15)16/h1-7H,(H2,15,16)/b10-6+,11-7- |
Clave InChI |
IOGXULNIJZFAPK-QZTBCQRESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)N)/Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



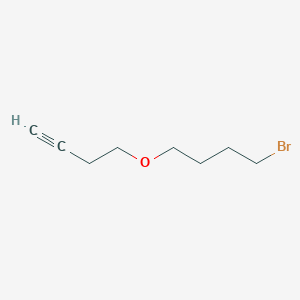
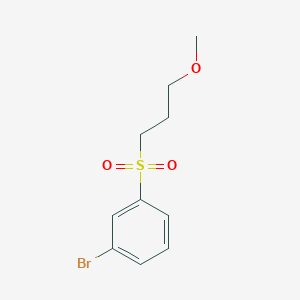

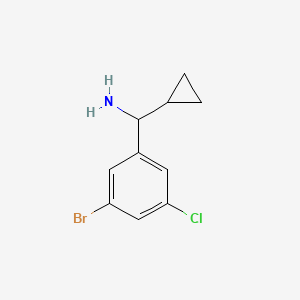
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)
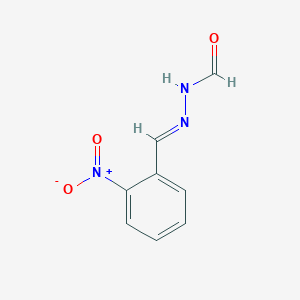
![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
